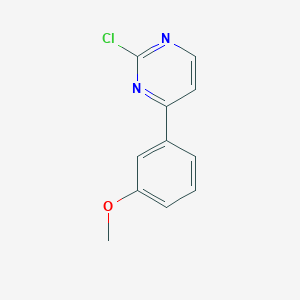

2-Chloro-4-(3-methoxyphenyl)pyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-(3-methoxyphenyl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(7-9)10-5-6-13-11(12)14-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGUFGKFTAPDKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NC(=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60454308 | |

| Record name | 2-chloro-4-(3-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499195-50-5 | |

| Record name | 2-chloro-4-(3-methoxyphenyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60454308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Chloro-4-(3-methoxyphenyl)pyrimidine: Chemical Properties, Structure, and Potential Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and potential biological relevance of 2-Chloro-4-(3-methoxyphenyl)pyrimidine. While specific experimental data for this compound is limited in publicly accessible literature, this document compiles available information, predicted data based on analogous structures, and general methodologies relevant to its synthesis and characterization. The pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives exhibiting potent activity as kinase inhibitors. This guide explores the potential of this compound as a therapeutic agent, with a focus on its possible role in modulating key signaling pathways implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) pathway. Detailed experimental considerations for its synthesis and characterization are provided to support further research and development efforts.

Chemical Properties and Structure

This compound is a substituted pyrimidine with the chemical formula C₁₁H₉ClN₂O. The presence of the chlorine atom at the 2-position of the pyrimidine ring provides a reactive site for nucleophilic substitution, making it a versatile intermediate for the synthesis of a diverse range of derivatives. The 3-methoxyphenyl substituent at the 4-position influences the molecule's overall polarity, solubility, and potential interactions with biological targets.

Physicochemical Properties

| Property | Value | Source/Method |

| CAS Number | 499195-50-5 | [1] |

| Molecular Formula | C₁₁H₉ClN₂O | Calculated |

| Molecular Weight | 220.65 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | ≥ 95% | [1] |

| Predicted Boiling Point | ~394.9 ± 42.0 °C | Based on the structurally related 2-Chloro-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine. |

| Predicted Density | ~1.370 ± 0.06 g/cm³ | Based on the structurally related 2-Chloro-4-(3-methoxyphenyl)-6-(trifluoromethyl)pyrimidine. |

| Solubility | No data available. Likely soluble in organic solvents like DMSO, DMF, and chlorinated solvents. | Inferred |

| Storage Temperature | 2-8°C | [2] |

Structural Information

| Identifier | String |

| SMILES | COc1cccc(c1)c2ccnc(n2)Cl |

| InChI | InChI=1S/C11H9ClN2O/c1-15-9-4-2-3-8(5-9)10-6-7-13-11(12)14-10/h2-7H,1H3 |

Spectroscopic Data (Predicted)

Specific experimental spectroscopic data for this compound is not available in the searched literature. The following sections provide predicted data based on the analysis of similar structures.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum would show characteristic signals for the protons on the pyrimidine and methoxyphenyl rings.

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~8.6 - 8.8 | d | H-6 (pyrimidine ring) |

| ~7.4 - 7.6 | d | H-5 (pyrimidine ring) |

| ~7.3 - 7.5 | m | Aromatic protons (methoxyphenyl ring) |

| ~6.9 - 7.1 | m | Aromatic protons (methoxyphenyl ring) |

| ~3.8 | s | -OCH₃ protons |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum would display signals corresponding to the carbon atoms of the pyrimidine and methoxyphenyl rings.

| Chemical Shift (δ, ppm) | Assignment |

| ~165 - 170 | C-4 (pyrimidine ring) |

| ~160 - 163 | C-2 (pyrimidine ring) |

| ~158 - 160 | C-6 (pyrimidine ring) |

| ~159 - 161 | C-3' (methoxyphenyl ring, attached to OCH₃) |

| ~130 - 140 | Quaternary carbons (C-1', C-4) |

| ~110 - 130 | Aromatic CH carbons (methoxyphenyl and pyrimidine rings) |

| ~55 | -OCH₃ carbon |

Predicted Mass Spectrum

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine-37 isotope. The fragmentation pattern would likely involve the loss of a chlorine radical, a methyl radical from the methoxy group, and cleavage of the bond between the two rings.

| m/z | Interpretation |

| 220 | [M]⁺ (with ³⁵Cl) |

| 222 | [M+2]⁺ (with ³⁷Cl) |

| 185 | [M - Cl]⁺ |

| 205 | [M - CH₃]⁺ |

| 113 | [C₆H₅O]⁺ |

| 114 | [C₄H₃ClN₂]⁺ |

Experimental Protocols

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A plausible and widely used method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction involves the palladium-catalyzed coupling of an organoboron compound (3-methoxyphenylboronic acid) with a halide (2,4-dichloropyrimidine). The reaction is known for its high regioselectivity at the more reactive C4 position of the dichloropyrimidine.

Materials:

-

2,4-Dichloropyrimidine

-

3-Methoxyphenylboronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., Potassium carbonate, Sodium carbonate)

-

Solvent (e.g., 1,4-Dioxane/water mixture, Toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a reaction vessel, add 2,4-dichloropyrimidine (1.0 eq), 3-methoxyphenylboronic acid (1.1 eq), and the base (2.0-3.0 eq).

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the solvent system (e.g., a 3:1 mixture of 1,4-dioxane and water).

-

Purge the reaction mixture with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Heat the reaction mixture to a temperature between 80-100 °C and stir for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Characterization Workflow

The following workflow outlines the standard procedures for the structural confirmation and purity assessment of the synthesized compound.

References

2-Chloro-4-(3-methoxyphenyl)pyrimidine IUPAC name and CAS number

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2-Chloro-4-(3-methoxyphenyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Pyrimidine scaffolds are foundational in numerous biologically active molecules, including several approved therapeutics. The subject compound, with its specific substitution pattern, represents a valuable chemical intermediate for the synthesis of a diverse range of potential therapeutic agents. While specific biological data for this exact molecule is limited in publicly available literature, this guide will detail its chemical properties, provide a plausible synthetic route, and discuss its potential applications based on the known activities of structurally related pyrimidine derivatives.

Chemical Identity

The nomenclature and key identifiers for the compound are as follows:

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 499195-50-5[1] |

| Molecular Formula | C₁₁H₉ClN₂O |

| Molecular Weight | 220.65 g/mol [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are critical for its handling, formulation, and application in experimental settings.

| Property | Value |

| Appearance | Solid (predicted) |

| Purity | Typically ≥95% (as supplied by vendors)[1] |

| Solubility | Soluble in organic solvents such as DMSO and methanol (predicted) |

| Storage | Store in a cool, dry place away from light |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process, leveraging established pyrimidine synthesis methodologies. A representative experimental protocol is detailed below.

General Synthetic Scheme

A common approach to synthesizing 4-aryl-2-chloropyrimidines involves the condensation of an aryl-substituted β-ketoester with urea or thiourea, followed by chlorination.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of the β-Ketoester Intermediate

-

To a solution of sodium ethoxide in anhydrous ethanol, add 3-methoxyacetophenone dropwise at 0°C.

-

Following the addition, add diethyl oxalate dropwise while maintaining the temperature at 0°C.

-

Allow the reaction mixture to stir at room temperature overnight.

-

Quench the reaction with a dilute acid and extract the product with an organic solvent.

-

Purify the crude product via column chromatography to yield the corresponding β-ketoester.

Step 2: Synthesis of the Pyrimidine-2,4-dione Derivative

-

Reflux the β-ketoester intermediate with urea in an ethanolic solution containing a catalytic amount of a strong acid.

-

Monitor the reaction by thin-layer chromatography (TLC) until completion.

-

Upon cooling, the pyrimidine-2,4-dione derivative will precipitate.

-

Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Step 3: Chlorination to Yield this compound

-

Treat the pyrimidine-2,4-dione derivative with a chlorinating agent, such as phosphorus oxychloride (POCl₃), under reflux.

-

After the reaction is complete, carefully pour the mixture onto crushed ice to decompose the excess POCl₃.

-

Neutralize the solution with a base, leading to the precipitation of the crude product.

-

Collect the solid by filtration, wash with water, and purify by recrystallization or column chromatography to obtain this compound.

Potential Biological Activity and Applications

While specific biological data for this compound is not extensively documented, the pyrimidine core is a well-established pharmacophore in drug discovery. Derivatives of 2-chloropyrimidine are frequently utilized as intermediates in the synthesis of kinase inhibitors.

Kinase Inhibition

The 2-chloro substituent serves as a reactive handle for nucleophilic substitution, allowing for the introduction of various amine-containing fragments to target the ATP-binding site of protein kinases. Many kinase inhibitors feature a substituted pyrimidine scaffold that forms key hydrogen bond interactions within the kinase hinge region.

Caption: Hypothetical inhibition of a kinase signaling pathway.

Representative Experimental Protocol: Kinase Inhibition Assay

The following is a general protocol for assessing the inhibitory activity of a pyrimidine-based compound against a target kinase.

Materials:

-

Target kinase enzyme

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound derivative) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

-

384-well assay plates

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations.

-

Assay Plate Preparation: Add a small volume of the diluted compounds to the wells of a 384-well plate. Include controls for no inhibition (DMSO vehicle) and maximum inhibition (no enzyme).

-

Kinase Reaction: Prepare a master mix containing the kinase, substrate, and assay buffer. Add this mix to the wells to initiate the reaction.

-

ATP Addition: Add ATP to the wells to start the phosphorylation reaction.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.

-

Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of ADP produced or ATP remaining.

-

Data Acquisition: Measure the signal (e.g., luminescence) using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its utility lies in the reactivity of the 2-chloro position, which allows for the straightforward synthesis of a wide array of substituted pyrimidine derivatives. While direct biological data for this specific compound is sparse, its structural motifs are present in numerous biologically active molecules, particularly kinase inhibitors. The protocols and information provided in this guide are intended to support researchers in the synthesis and evaluation of novel compounds derived from this versatile intermediate. Further investigation is warranted to fully elucidate the biological potential of this compound and its derivatives.

References

An In-depth Technical Guide to the Physical Properties of 2-Chloro-4-(3-methoxyphenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a focused overview of the core physical properties of the novel pyrimidine derivative, 2-Chloro-4-(3-methoxyphenyl)pyrimidine. While specific experimental values for this compound are not widely published, this document outlines the standardized methodologies for determining its melting point and solubility, critical parameters for its application in research and drug development. Furthermore, a generalized workflow for the synthesis and characterization of such pyrimidine derivatives is presented to guide researchers in their experimental design.

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The compound this compound, a member of this important class, holds potential for biological activity. An understanding of its physical properties, such as melting point and solubility, is fundamental for its synthesis, purification, formulation, and in vitro/in vivo evaluation. This guide details the established experimental protocols for characterizing these essential attributes.

Physical Properties and Experimental Determination

The precise quantitative physical properties of this compound are yet to be extensively documented in publicly accessible literature. The following sections provide the established experimental protocols for their determination.

The melting point of a solid is the temperature at which it transitions to a liquid state and is a crucial indicator of purity.[1] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Table 1: Predicted and Experimental Determination of Melting Point

| Parameter | Predicted/Measured Value | Experimental Method |

| Melting Point (°C) | Data not available | Capillary Method using a melting point apparatus.[2][3] |

Aqueous solubility is a critical factor influencing the bioavailability of a potential drug candidate. The equilibrium solubility is determined to understand the dissolution characteristics under physiological conditions.

Table 2: Solubility Determination

| Solvent System | Predicted/Measured Value | Experimental Method |

| Aqueous Buffer (e.g., PBS, pH 7.4) | Data not available | Shake-Flask Method followed by quantitative analysis (e.g., UV-Vis Spectroscopy or HPLC).[4][5] |

| Organic Solvents (e.g., DMSO, Ethanol) | Expected to be soluble | Kinetic Solubility Assay (Nephelometry).[4][6] |

Experimental Protocols

Detailed methodologies for the determination of the aforementioned physical properties are outlined below.

Objective: To determine the temperature range over which the solid compound melts.

Materials:

-

This compound (purified solid)

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Thermometer (calibrated)

Procedure:

-

A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 1-2 mm.[2][7]

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a steady, slow rate (approximately 1-2°C per minute) near the expected melting point.[3]

-

The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded.[7]

-

The melting point is reported as the range T1-T2.[2]

Objective: To determine the equilibrium solubility of the compound in an aqueous medium.

Materials:

-

This compound (solid)

-

Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Shaker or agitator maintained at a constant temperature (e.g., 25°C or 37°C)

-

Syringe filters (e.g., 0.45 µm)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)

Procedure:

-

An excess amount of the solid compound is added to a known volume of the aqueous buffer in a sealed vial.

-

The mixture is agitated at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[5]

-

The suspension is allowed to stand to permit the undissolved solid to settle.

-

An aliquot of the supernatant is carefully withdrawn and filtered to remove any undissolved particles.

-

The concentration of the dissolved compound in the filtrate is determined using a validated analytical method, such as UV-Vis spectroscopy against a standard calibration curve.[4]

Synthesis and Characterization Workflow

The development of a novel pyrimidine derivative like this compound follows a logical progression from synthesis to comprehensive characterization. The following diagram illustrates this general workflow.

Caption: Generalized workflow for the synthesis and characterization of a novel pyrimidine derivative.

Conclusion

While specific experimental data for this compound remains to be broadly published, this guide provides the necessary framework for its characterization. The detailed protocols for determining melting point and solubility are based on established, reliable methods in organic and medicinal chemistry. The outlined synthesis and characterization workflow offers a logical pathway for researchers working with this and similar novel pyrimidine compounds, ensuring a systematic and thorough investigation of their fundamental physical properties, which is a prerequisite for any further biological or pharmaceutical development.

References

Biological significance of pyrimidine core structure in drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic scaffold, is a cornerstone of medicinal chemistry. Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil in DNA and RNA, has established it as a "privileged structure" in the design of novel therapeutic agents.[1] The inherent ability of the pyrimidine ring to engage in diverse biological interactions, coupled with its synthetic tractability, has led to the development of a multitude of FDA-approved drugs spanning a wide range of therapeutic areas, including oncology, virology, and microbiology.[1][2][3] This technical guide provides a comprehensive overview of the biological significance of the pyrimidine moiety in drug discovery, detailing its role as a versatile pharmacophore, summarizing key quantitative data, providing exemplary experimental protocols, and visualizing its interaction with critical signaling pathways.

The Pyrimidine Scaffold: A Versatile Pharmacophore

The pyrimidine ring's unique electronic properties and structural features make it an ideal scaffold for designing molecules that can interact with a wide array of biological targets.[4][5] Its nitrogen atoms can act as hydrogen bond acceptors, while the ring itself can participate in π-stacking and hydrophobic interactions. This versatility allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic properties, making pyrimidine derivatives attractive candidates for drug development.[6][7]

The landscape of FDA-approved drugs containing the pyrimidine scaffold is continually expanding, a testament to its therapeutic value.[2][6] These drugs exhibit a broad spectrum of biological activities, as detailed in the following sections.

Pyrimidine Derivatives in Oncology

Pyrimidine-based compounds have made a profound impact on cancer therapy, primarily through their action as kinase inhibitors and antimetabolites.[1][8][9] Their structural similarity to endogenous purines allows them to compete for the ATP-binding sites of various kinases, thereby disrupting signal transduction pathways that are often dysregulated in cancer cells.[1][10]

Targeting Kinase Signaling Pathways

Epidermal Growth Factor Receptor (EGFR) Inhibition: The EGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and survival.[11][12] In many cancers, this pathway is hyperactivated due to EGFR mutations. Pyrimidine derivatives have been successfully developed as EGFR tyrosine kinase inhibitors (TKIs), effectively blocking the downstream signaling cascade.[7][13][14]

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers.[1][15] Pyrimidine-based inhibitors have been designed to target CDKs, leading to cell cycle arrest and apoptosis in cancer cells.[1][16]

Quantitative Data: Anticancer Activity

The in vitro efficacy of pyrimidine-based anticancer agents is commonly expressed as the half-maximal inhibitory concentration (IC50), which quantifies the drug concentration required to inhibit a specific biological process by 50%.

| Compound Class | Derivative/Compound | Target Kinase | Cancer Cell Line | IC50 (µM) | Reference(s) |

| 5-Trifluoromethylpyrimidine | Compound 9u | EGFR | A549 (Lung) | 0.35 | [12] |

| 5-Trifluoromethylpyrimidine | Compound 9u | EGFR | MCF-7 (Breast) | 3.24 | [12] |

| 5-Trifluoromethylpyrimidine | Compound 9u | EGFR | PC-3 (Prostate) | 5.12 | [12] |

| Pyrimido[4,5-d]pyrimidine | Compound 7f | CDK2 | - | 0.05 | [15] |

| Pyrimido[4,5-d]pyrimidine | Compound 7e | CDK2 | - | 0.25 | [15] |

| Pyrimido[4,5-d]pyrimidine | Compound 7a | CDK2 | - | 0.31 | [15] |

| 2-Anilinopyrimidine | Compound 5f | CDK7 | - | 0.479 | [17] |

| 2-Anilinopyrimidine | Compound 5d | CDK8 | - | 0.716 | [17] |

| 2-Anilinopyrimidine | Compound 5b | CDK9 | - | 0.059 | [17] |

Antimicrobial Pyrimidine Derivatives

The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine-containing compounds have emerged as a promising class of therapeutics with a broad spectrum of activity against bacteria and fungi.[4][18]

Antibacterial Activity

Pyrimidine derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[19][20] Their mechanisms of action are diverse and can include the inhibition of essential enzymes in microbial metabolic pathways.

Antifungal Activity

Several pyrimidine derivatives have been developed as effective antifungal agents, used both in medicine and agriculture.[21][22][23] These compounds can interfere with fungal cell wall synthesis or other vital cellular processes.

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The half-maximal effective concentration (EC50) is also used to quantify the potency of antifungal agents.

| Compound Class | Derivative/Compound | Target Organism(s) | MIC (µg/mL) | Reference(s) |

| Pyrido[2,3-d]pyrimidine | Compound 5b | Staphylococcus aureus | 0.48 - 3.91 | [19][24] |

| Pyrido[2,3-d]pyrimidine | Compound 5c | Escherichia coli | 0.48 - 3.91 | [19][24] |

| Pyrido[2,3-d]pyrimidine | Compound 5f | Pseudomonas aeruginosa | 0.48 - 3.91 | [19][24] |

| 1,2,4-Triazolo[1,5-a]pyrimidine | - | Gram-positive & Gram-negative bacteria | 0.25 - 2.0 | [20] |

| Pyrimidinone-5-carbonitriles | - | S. aureus, B. subtilis | - | [25] |

| Compound Class | Derivative/Compound | Target Organism(s) | EC50 (µg/mL) | Reference(s) |

| Pyrimidine-amide | Compound 5o | Phomopsis sp. | 10.5 | [22][26] |

| Pyrimidine-amide | Pyrimethanil (Control) | Phomopsis sp. | 32.1 | [22][26] |

| Indolyl-pyrimidine | Compound 93 | Phompsis sp. | 10.5 | [23] |

Antiviral Pyrimidine Nucleosides

Pyrimidine nucleoside analogs are a critical class of antiviral drugs.[27][28] By mimicking natural nucleosides, they can be incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.[29]

Pyrimidine Derivatives in Central Nervous System (CNS) Disorders

Recent research has highlighted the potential of pyrimidine-based compounds as agents acting on the central nervous system.[30] These derivatives have shown promise as anticonvulsant and antidepressant agents, among other CNS applications.[30]

Experimental Protocols

The development of novel pyrimidine-based drugs involves a systematic workflow encompassing synthesis, purification, and biological evaluation.

Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives

This protocol describes the N-alkylation of anilines with 2-(chloromethyl)pyrimidine hydrochloride.[6]

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

Procedure:

-

To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add 2-(chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

After completion, pour the reaction mixture into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-((arylamino)methyl)pyrimidine derivative.[6]

Cell Viability and Cytotoxicity (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[8][31][32]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[31][32]

-

Treatment: Add fresh medium containing different concentrations of the test compound to the respective wells. Include vehicle control and untreated control groups. Incubate for the desired exposure time (e.g., 72 hours).[29]

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[32]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[32]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization buffer) to each well.[32]

-

Absorbance Measurement: Shake the plate for 15 minutes to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibition of kinase activity.[2][9][33][34]

Procedure:

-

Prepare a reaction mixture containing the kinase, a suitable substrate (e.g., a peptide), and ATP in a kinase assay buffer.

-

Add the pyrimidine-based inhibitor at various concentrations to the reaction mixture.

-

Initiate the kinase reaction and incubate at 30°C for a defined period (e.g., 45-60 minutes).[9][34]

-

Stop the reaction and quantify the amount of phosphorylated substrate or the amount of ADP produced using a suitable detection method (e.g., luminescence-based assay).[34]

-

Calculate the percentage of kinase inhibition at each inhibitor concentration and determine the IC50 value.

Antifungal Activity Assay (Poisoned Food Technique)

This method is used to evaluate the in vitro antifungal activity of compounds against phytopathogenic fungi.[21][23]

Procedure:

-

Prepare potato dextrose agar (PDA) medium and sterilize it.

-

Incorporate the test compound at a specific concentration (e.g., 50 µg/mL) into the molten PDA.

-

Pour the mixture into Petri dishes and allow it to solidify.

-

Inoculate the center of each plate with a mycelial disc of the test fungus.

-

Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period.

-

Measure the diameter of the fungal colony and calculate the percentage of growth inhibition compared to a control plate without the compound.

Conclusion

The pyrimidine scaffold continues to be a remarkably versatile and fruitful starting point for the discovery and development of new therapeutic agents.[4][5] Its inherent biological relevance and synthetic accessibility ensure its continued prominence in medicinal chemistry.[6] The diverse range of biological activities exhibited by pyrimidine derivatives, from anticancer and antimicrobial to CNS-active properties, underscores the vast potential that remains to be explored. As our understanding of disease pathways deepens, the rational design of novel pyrimidine-based molecules targeting specific biological processes will undoubtedly lead to the next generation of innovative medicines.

References

- 1. research.bau.edu.tr [research.bau.edu.tr]

- 2. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orientjchem.org [orientjchem.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. mdpi.com [mdpi.com]

- 11. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 12. tandfonline.com [tandfonline.com]

- 13. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, Synthesis and Biological Evaluation of Novel Pyrimido[4,5-d]pyrimidine CDK2 Inhibitors as Anti-Tumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Journal of the Turkish Chemical Society Section A: Chemistry » Submission » Identifying the Novel Pyrimidine-Based CDK2 Inhibitors as Anticancer Agents Using Text-Mining and Combined Molecular Modeling Approaches [dergipark.org.tr]

- 17. Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]

- 21. Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]

- 23. wjarr.com [wjarr.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. pubs.acs.org [pubs.acs.org]

- 29. texaschildrens.org [texaschildrens.org]

- 30. derpharmachemica.com [derpharmachemica.com]

- 31. benchchem.com [benchchem.com]

- 32. atcc.org [atcc.org]

- 33. documents.thermofisher.com [documents.thermofisher.com]

- 34. promega.com [promega.com]

A Technical Guide to the Synthesis of 2,4-Disubstituted Pyrimidines: A Literature Review for Drug Discovery Professionals

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The 2,4-disubstituted pyrimidine motif, in particular, is a privileged structure, offering versatile points for chemical modification to fine-tune pharmacological properties. This technical guide provides a comprehensive review of the key synthetic strategies for accessing this important class of molecules, with a focus on methodologies relevant to drug discovery and development.

Core Synthetic Strategies

The synthesis of 2,4-disubstituted pyrimidines can be broadly categorized into two main approaches: the construction of the pyrimidine ring from acyclic precursors (de novo synthesis) and the modification of a pre-existing pyrimidine core.

De Novo Synthesis: Building the Pyrimidine Ring

The most common and versatile approach to 2,4-disubstituted pyrimidines involves the condensation of a three-carbon (C-C-C) fragment with an N-C-N fragment, such as an amidine, urea, thiourea, or guanidine.

1. The Pinner Synthesis and Related Condensations

A foundational method in pyrimidine chemistry, the Pinner synthesis involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with an amidine.[1][2] This robust reaction allows for the introduction of a wide range of substituents at the 2-, 4-, and 6-positions of the pyrimidine ring.

-

Key Reactants: β-diketones, β-keto esters, malonic esters.[1]

-

N-C-N Source: Amidines, guanidines, ureas, thioureas.[2]

The general workflow for this approach is depicted below.

Caption: General workflow for the Pinner pyrimidine synthesis.

2. Multi-Component Reactions (MCRs)

MCRs have emerged as powerful tools for the rapid generation of molecular complexity from simple starting materials in a single pot. Several MCRs have been developed for the synthesis of substituted pyrimidines.

-

[3+3] Cycloadditions: These reactions often involve the combination of a three-carbon component with an N-C-N unit. For instance, the reaction of propargyl alcohols with amidines, catalyzed by Cu(II) triflate, provides a route to 2,4-disubstituted or 2,4,6-trisubstituted pyrimidines.[3]

-

[2+2+1+1] Annulation: A notable example is the one-pot, four-component reaction of aryl methyl ketones, benzaldehydes, aromatic nitriles, and hydroxylamine under microwave irradiation to yield 2,4,6-triarylpyrimidines.[3]

The logical relationship of a four-component reaction is illustrated below.

Caption: Four-component synthesis of 2,4,6-triarylpyrimidines.

3. Metal-Catalyzed Syntheses

Transition metal catalysis offers efficient and often milder conditions for pyrimidine synthesis.

-

Copper-Catalyzed Reactions: Copper catalysts are widely used, for example, in the [4+2] annulation of α,β-unsaturated ketoximes with activated nitriles.[4]

-

Palladium-Catalyzed Reactions: Palladium catalysts are instrumental in cross-coupling reactions to build the pyrimidine core or to further functionalize it.[5]

-

Other Metals: Gold, iron, nickel, and zinc have also been employed in various synthetic strategies for pyrimidine derivatives.[3][4][6][7]

Functionalization of a Pre-existing Pyrimidine Ring

An alternative and highly effective strategy, particularly for late-stage functionalization in drug discovery, is to start with a readily available, substituted pyrimidine and introduce the desired groups at the 2- and 4-positions.

1. Nucleophilic Aromatic Substitution (SNAr)

Halogenated pyrimidines, such as 2,4-dichloropyrimidines or 4-chloro-2-methanesulfonyl pyrimidines, are excellent electrophilic scaffolds for sequential SNAr reactions.[5][8][9][10] The differential reactivity of the leaving groups at the 2- and 4-positions can often be exploited to achieve regioselective substitution.

The general workflow for a sequential SNAr is shown below.

Caption: Sequential SNAr for 2,4-disubstituted pyrimidine synthesis.

Quantitative Data Summary

The following tables summarize reaction conditions and yields for selected key synthetic methodologies.

Table 1: Pinner-Type Condensation for Pyrimidine Synthesis

| 1,3-Dicarbonyl Component | N-C-N Component | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetylacetone | Urea | TFA / Water | Reflux | Moderate to Good | [3] |

| Ethyl acetoacetate | Guanidine HCl | NaOEt / EtOH | Reflux | Good | [2] |

| Malononitrile dimer | Amidines | Piperidine / DMF | Reflux | 70-89 | [3] |

Table 2: Multi-Component and Metal-Catalyzed Syntheses

| Reaction Type | Key Reactants | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |

| [3+3] Cycloaddition | Propargyl alcohols, Amidines | Cu(OTf)₂ | 80 | Good | [3] |

| [4+2] Annulation | α,β-Unsaturated ketoximes, Nitriles | Cu(OAc)₂ / DCE | 120 | Good | [4] |

| [2+2+1+1] Annulation | Aryl methyl ketone, Benzaldehyde, Nitrile, Hydroxylamine | None (MW) | 120 | Good to Excellent | [3] |

Table 3: Synthesis via Nucleophilic Aromatic Substitution

| Starting Pyrimidine | Nucleophile 1 (Position 4) | Nucleophile 2 (Position 2) | Conditions | Yield (%) | Reference |

| 4-Chloro-2-methanesulfonyl pyrimidine | N-Boc-piperazine derivative | Imidazole | K₂CO₃ / MeCN, 60°C | 84-93 | [8][9] |

| 2,4-Dichloro-5-fluoropyrimidine | Fluorophenylalkoxy alcohols | Cyclic amines | t-BuONa, Toluene, 0°C then Et₃N, 100°C | 61-98 | [10][11] |

| 2,4,5-Trichloropyrimidine | Substituted anilines | Other anilines | DIPEA, iPrOH, 80°C then acid | Not specified | [5] |

Detailed Experimental Protocols

Protocol 1: Synthesis of 2,4-Disubstituted Pyrimidines via Sequential SNAr on 4-Chloro-2-methanesulfonyl Pyrimidine

This protocol is adapted from the synthesis of neuronal nitric oxide synthase (nNOS) inhibitors.[8][9]

-

First Substitution (Position 4): To a solution of 4-chloro-2-methanesulfonyl pyrimidine (1.0 eq) in a suitable solvent such as acetonitrile, add the first nucleophile (e.g., an N-Boc protected amine, 1.1 eq) and a base such as K₂CO₃ (2.0 eq).

-

Stir the reaction mixture at room temperature or elevated temperature (e.g., 60 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated to yield the 4-substituted-2-methanesulfonyl pyrimidine intermediate.

-

Second Substitution (Position 2): The intermediate from the previous step is dissolved in a suitable solvent (e.g., acetonitrile). The second nucleophile (e.g., imidazole, 1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq) are added.

-

The mixture is heated (e.g., 60 °C) and stirred for several hours until completion.

-

After a similar aqueous workup, the crude product is purified by column chromatography to afford the desired 2,4-disubstituted pyrimidine.

-

Deprotection (if necessary): If a protecting group such as Boc is used, it is removed under standard conditions (e.g., TFA in CH₂Cl₂ or HCl in MeOH) to yield the final product.[8][9]

Protocol 2: One-Pot Synthesis of 2,5-Disubstituted Pyrimidines from Nitriles

This protocol describes a general one-pot process for the synthesis of 2,5-disubstituted pyrimidines.[12][13]

-

A solution of the starting nitrile (1.0 eq) in a suitable solvent (e.g., a mixture of methanol and toluene) is cooled to 0 °C.

-

Hydrogen chloride gas is bubbled through the solution, or a solution of HCl in a solvent is added, to form the imidate hydrochloride in situ.

-

After stirring, the reaction mixture is allowed to warm to room temperature.

-

A second reactant, which provides the three-carbon backbone, is added, followed by a base (e.g., triethylamine) to facilitate the cyclization.

-

The reaction is heated to reflux and monitored for completion.

-

After cooling, the reaction mixture is subjected to an aqueous workup, and the crude product is purified by crystallization or column chromatography to yield the 2,5-disubstituted pyrimidine.

Application in Drug Discovery: Targeting Signaling Pathways

2,4-Disubstituted pyrimidines are prevalent in drug discovery due to their ability to act as bioisosteres for other bicyclic heterocycles and their capacity to engage in key hydrogen bonding interactions with protein targets.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

Certain 2,4-disubstituted pyrimidines have been developed as potent and selective inhibitors of nNOS.[8][9] Overproduction of nitric oxide by nNOS is implicated in various neurological disorders. The inhibition of nNOS can modulate downstream signaling pathways, including the cGMP pathway.

Caption: Inhibition of the nNOS signaling pathway.

Serotonin 5-HT2C Receptor Agonism

2,4-Disubstituted pyrimidines have also been investigated as selective agonists for the 5-HT2C serotonin receptor, a target for the treatment of obesity and other CNS disorders.[11] Activation of this G-protein coupled receptor (GPCR) initiates a signaling cascade involving phospholipase C (PLC).

Caption: 5-HT2C receptor agonist signaling pathway.

Conclusion

The synthesis of 2,4-disubstituted pyrimidines is a well-established field with a rich diversity of methodologies. From classical condensation reactions to modern multi-component and metal-catalyzed approaches, chemists have a powerful toolkit to access this important scaffold. The ability to functionalize pre-existing pyrimidine rings via SNAr reactions is particularly valuable in the context of drug discovery, allowing for the rapid generation of analogues for structure-activity relationship studies. As our understanding of the biological roles of targets modulated by these compounds grows, the development of novel and efficient synthetic routes to 2,4-disubstituted pyrimidines will undoubtedly continue to be an active and important area of research.

References

- 1. Pinner pyrimidine synthesis | PPTX [slideshare.net]

- 2. bu.edu.eg [bu.edu.eg]

- 3. mdpi.com [mdpi.com]

- 4. Pyrimidine synthesis [organic-chemistry.org]

- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. One-pot synthesis of 2,5-disubstituted pyrimidines from nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of 2-Chloro-4-(3-methoxyphenyl)pyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Chloro-4-(3-methoxyphenyl)pyrimidine. Due to the limited availability of direct experimental data for this specific compound, this document presents data from closely related analogs to serve as a reference for characterization. The provided information is intended to aid researchers in the identification, characterization, and quality control of this and similar pyrimidine derivatives.

Data Presentation

The following tables summarize the expected and observed spectroscopic data for this compound, based on the analysis of analogous compounds.

Table 1: ¹H NMR Spectral Data

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference Compound |

| ~8.70 | d | 1H | H-6 (Pyrimidine) | 2-chloro-4-phenylpyrimidine |

| ~7.70 | d | 1H | H-5 (Pyrimidine) | 2-chloro-4-phenylpyrimidine |

| ~7.65 | m | 2H | Ar-H | 2-chloro-4-phenylpyrimidine |

| ~7.45 | m | 3H | Ar-H | 2-chloro-4-phenylpyrimidine |

| 3.89 | s | 3H | -OCH₃ | (Predicted) |

Note: Data for the pyrimidine and phenyl protons are referenced from 2-chloro-4-phenylpyrimidine[1]. The chemical shift for the methoxy group is a typical value for an aryl methyl ether.

Table 2: ¹³C NMR Spectral Data

Solvent: CDCl₃, Frequency: 125 MHz (Predicted)

| Chemical Shift (δ) ppm | Assignment | Reference Compound |

| ~163.0 | C-4 (Pyrimidine) | 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine |

| ~161.5 | C-2 (Pyrimidine) | 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine |

| ~160.0 | C-Ar (C-OCH₃) | 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine |

| ~158.0 | C-6 (Pyrimidine) | 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine |

| ~131.0 | C-Ar | 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine |

| ~130.0 | C-Ar | 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine |

| ~121.0 | C-Ar | 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine |

| ~118.0 | C-Ar | 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine |

| ~114.0 | C-Ar | 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine |

| ~110.0 | C-5 (Pyrimidine) | 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine |

| 55.4 | -OCH₃ | 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine |

Note: The predicted chemical shifts are based on data from 2-Chloro-4-(4-methoxyphenyl)-6-(4-nitrophenyl)pyrimidine, which provides a reasonable estimation for the carbon environments in the target molecule[2][3].

Table 3: IR Spectral Data (Predicted)

| Frequency (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Medium | C-H stretch (Aromatic) |

| 2950-2850 | Medium | C-H stretch (Aliphatic, -OCH₃) |

| ~1600, ~1580, ~1470 | Strong-Medium | C=C and C=N stretching (Pyrimidine and Aromatic rings) |

| ~1250 | Strong | C-O stretch (Aryl ether) |

| ~850-750 | Strong | C-H out-of-plane bending (Aromatic) |

| ~750 | Strong | C-Cl stretch |

Note: Predicted IR frequencies are based on typical values for substituted pyrimidines and anisole derivatives.

Table 4: Mass Spectrometry Data

| m/z | Interpretation | Reference Compound |

| 220/222 | [M]⁺/[M+2]⁺ (isotopic pattern for Cl) | 2-chloro-4-phenylpyrimidine ([M+H]⁺ m/z: 191.1)[1] |

| 185 | [M-Cl]⁺ | |

| 154 | [M-Cl-OCH₃]⁺ | |

| 127 | [M-Cl-C₆H₄O]⁺ |

Note: The molecular ion peak for 2-chloro-4-phenylpyrimidine is referenced to provide an expected fragmentation pattern[1]. The molecular weight of this compound is 220.65 g/mol .

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for pyrimidine derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to ¹H NMR to obtain a spectrum with adequate signal-to-noise.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan to subtract atmospheric CO₂ and H₂O absorptions.

Mass Spectrometry (MS)

-

Sample Introduction: For a volatile and thermally stable compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Instrumentation: Employ a GC-MS system equipped with an electron ionization (EI) source.

-

GC Separation: Inject the sample into the GC, where it is vaporized and separated on a capillary column (e.g., a non-polar column like DB-5).

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized by electron impact. The resulting fragments are separated by their mass-to-charge ratio (m/z) and detected.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized organic compound.

References

Potential Mechanism of Action for 2-Chloro-4-(3-methoxyphenyl)pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-chloro-4-(3-methoxyphenyl)pyrimidine core is a privileged scaffold in medicinal chemistry, frequently utilized in the design of novel therapeutic agents. While direct, in-depth studies on the specific mechanism of action of derivatives from this exact core are not extensively published, a comprehensive analysis of the broader pyrimidine class allows for the formulation of strong potential mechanisms. This technical guide synthesizes available data to propose that this compound derivatives likely exert their biological effects through two primary mechanisms: inhibition of protein kinases involved in oncogenic signaling and modulation of key enzymes in the inflammatory cascade . This document provides an overview of these potential mechanisms, quantitative data from related compounds, detailed experimental protocols for mechanism elucidation, and visual representations of the relevant biological pathways.

Potential Mechanisms of Action

The versatility of the pyrimidine scaffold allows for its derivatives to interact with a range of biological targets. Based on extensive research into structurally related compounds, two principal mechanisms of action are proposed for derivatives of this compound.

Inhibition of Protein Kinases in Cancer

Pyrimidine derivatives are well-established as potent inhibitors of various protein kinases, which are critical regulators of cellular processes such as proliferation, differentiation, and survival.[1] Dysregulation of kinase activity is a hallmark of many cancers. The this compound scaffold can serve as a foundation for the synthesis of ATP-competitive kinase inhibitors. These compounds are designed to fit into the ATP-binding pocket of kinases, thereby preventing the phosphorylation of their downstream substrates and disrupting oncogenic signaling cascades.

Key kinase targets for pyrimidine derivatives include:

-

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often mutated or overexpressed in non-small cell lung cancer and other malignancies.[1] Pyrimidine-based inhibitors can block the constitutive activation of EGFR, leading to the suppression of downstream pathways like MAPK/ERK and PI3K/Akt, ultimately inducing apoptosis and inhibiting tumor growth.[2]

-

Anaplastic Lymphoma Kinase (ALK): Another receptor tyrosine kinase, chromosomal rearrangements involving the ALK gene are found in a subset of non-small cell lung cancers.

-

Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis. Their inhibition by pyrimidine derivatives can lead to mitotic arrest and apoptosis in cancer cells.

Anti-inflammatory Activity through COX-2 Inhibition

Pyrimidine derivatives have also demonstrated significant anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[3][4] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and upregulated at sites of inflammation.

Derivatives of the pyrimidine scaffold have been shown to selectively inhibit COX-2 over COX-1.[3][4] This selectivity is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that can be caused by the inhibition of COX-1. By inhibiting COX-2, these compounds can reduce the production of pro-inflammatory prostaglandins, thereby alleviating inflammation.

Quantitative Data

The following tables summarize the inhibitory activities of various pyrimidine derivatives against key protein kinase and COX targets. It is important to note that these compounds are structurally related to the this compound core, and their activities provide a strong indication of the potential potency of derivatives from this specific scaffold.

Table 1: Inhibitory Activity of Pyrimidine Derivatives against Protein Kinases

| Compound Class | Target Kinase | IC50 (nM) | Reference Cell Line |

| Pyrrolo[2,3-d]pyrimidine | EGFR | 22 | HCC827 |

| Pyrrolo[2,3-d]pyrimidine | Her2 | 40 | N/A |

| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 136 | N/A |

| Thieno[2,3-d]pyrimidine | EGFR (T790M) | 15 | N/A |

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity.

Table 2: Inhibitory Activity of Pyrimidine Derivatives against COX Enzymes

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

| L1 | >100 | 0.15 | >667 |

| L2 | >100 | 0.21 | >476 |

| Piroxicam (Reference) | 2.5 | 3.8 | 0.66 |

| Meloxicam (Reference) | 1.5 | 0.12 | 12.5 |

Data adapted from studies on various pyrimidine derivatives.[3][4]

Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the mechanism of action of this compound derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the ability of a test compound to inhibit the activity of a specific protein kinase by measuring the amount of ATP consumed during the phosphorylation reaction.

Materials:

-

Recombinant protein kinase (e.g., EGFR, ALK)

-

Kinase-specific substrate peptide

-

ATP

-

Test compound (this compound derivative)

-

Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 96-well or 384-well plates

-

Luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO.

-

Kinase Reaction:

-

Add 5 µL of the test compound dilution or DMSO (vehicle control) to the wells of the assay plate.

-

Add 10 µL of a solution containing the protein kinase and its substrate in kinase assay buffer.

-

Incubate at room temperature for 10 minutes.

-

Initiate the kinase reaction by adding 10 µL of ATP solution in kinase assay buffer.

-

Incubate at 30°C for 60 minutes.

-

-

Signal Detection:

-

Add 25 µL of the luminescence-based ATP detection reagent to each well.

-

Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis of MAPK/ERK Signaling Pathway

This method is used to assess the phosphorylation status of key proteins in the MAPK/ERK signaling pathway, a downstream effector of many receptor tyrosine kinases like EGFR.

Materials:

-

Cancer cell line (e.g., A549 for EGFR studies)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified time.

-

Protein Extraction: Lyse the cells with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. GAPDH is often used as a loading control.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which is an indicator of cell viability and proliferation.[5][6]

Materials:

-

Cancer cell line

-

Complete culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for 24-72 hours.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows relevant to the mechanism of action of this compound derivatives.

References

- 1. jrasb.com [jrasb.com]

- 2. ijrpr.com [ijrpr.com]

- 3. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 2-Chloro-4-(3-methoxyphenyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols, handling procedures, and critical data associated with 2-Chloro-4-(3-methoxyphenyl)pyrimidine, a key intermediate in various synthetic pathways. Adherence to these guidelines is paramount to ensure a safe and compliant laboratory environment.

Section 1: GHS Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS classifications in accordance with the OSHA Hazard Communication Standard.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |

| Skin Sensitisation | 1 | H317: May cause an allergic skin reaction. |

| Germ Cell Mutagenicity | 2 | H341: Suspected of causing genetic defects. |

| Specific Target Organ Toxicity - Repeated Exposure | 2 (Kidney) | H373: May cause damage to organs (Kidney) through prolonged or repeated exposure. |

| Short-term (acute) aquatic hazard | 1 | H400: Very toxic to aquatic life. |

| Long-term (chronic) aquatic hazard | 1 | H410: Very toxic to aquatic life with long lasting effects. |

Signal Word: Warning

Hazard Pictograms:

-

Health Hazard

-

Exclamation Mark

-

Environment

Section 2: Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of a compound is fundamental to its safe handling and storage.

| Property | Value | Method |

| Melting point/range | 185 - 189 °C (365 - 372 °F) | lit. |

| Partition coefficient: n-octanol/water | log Pow: ca. -0.09 (25 °C) | OECD Test Guideline 107 |

Note: Bioaccumulation is not expected based on the partition coefficient.

Section 3: Safe Handling and Storage Protocols

Proper handling and storage are critical to minimize exposure risks and maintain the integrity of the compound.

Handling

-

Engineering Controls: All work should be conducted in a well-ventilated area, preferably under a chemical fume hood.[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection, and face protection.[1]

-

Hygiene Measures: Immediately change contaminated clothing.[2] Apply preventive skin protection and wash hands and face thoroughly after handling.[2] Do not eat, drink, or smoke when using this product.[1]

-

Dust and Aerosol Generation: Avoid the generation of dusts. Do not breathe dust.

Storage

-

Container: Keep the container tightly closed and dry.[1]

-

Ventilation: Store in a well-ventilated place.[1]

-

Access: Keep locked up or in an area accessible only to qualified or authorized persons.

-

Recommended Storage Temperature: Refer to the product label for the recommended storage temperature.

Section 4: Emergency Procedures

In the event of an emergency, follow these established protocols.

Spills and Leaks

-

Personal Precautions: For non-emergency personnel, avoid inhalation of dusts and substance contact.[2] Ensure adequate ventilation and evacuate the danger area.[2] For emergency responders, refer to Section 3.1 for personal protection.

-

Environmental Precautions: Do not let the product enter drains.[2]

-

Containment and Cleaning: Cover drains. Collect, bind, and pump off spills. Take up dry, dispose of properly, and clean the affected area.

A logical workflow for handling spills is outlined in the diagram below.

Caption: A stepwise workflow for responding to a chemical spill.

First Aid Measures

-

General Advice: Show the safety data sheet to the doctor in attendance.

-

If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

-

In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

-

If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

The following diagram illustrates the appropriate first aid response sequence.

Caption: Decision tree for first aid response to exposure.

Section 5: Experimental Protocols - General Safety Considerations

While specific experimental protocols will vary, the following general safety measures must be integrated into all procedures involving this compound.

Risk Assessment

Before commencing any new experiment, a thorough risk assessment should be conducted. This should identify potential hazards, evaluate the risks, and establish control measures.

Personal Protective Equipment (PPE) Selection

The selection of PPE should be based on the risk assessment. For this compound, the following are mandatory:

-

Hand Protection: Compatible chemical-resistant gloves.

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

Waste Disposal

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Avoid release to the environment.

The workflow for proper experimental conduct is depicted below.

Caption: A procedural flow for conducting experiments safely.

This technical guide is intended to provide a comprehensive overview of the safety, handling, and MSDS information for this compound. It is imperative that all users of this compound familiarize themselves with this information and the full Safety Data Sheet (SDS) before commencing any work. Always prioritize safety and adhere to established laboratory protocols. This product is intended for research and development use.

References

The Architectural Versatility of Pyrimidines: A Technical Guide to Commercially Available Building Blocks for Drug Discovery

For researchers, scientists, and drug development professionals, the pyrimidine scaffold represents a cornerstone in medicinal chemistry. Its prevalence in the architecture of DNA and RNA, as well as its role in a multitude of signaling pathways, underscores its therapeutic potential. This technical guide provides an in-depth exploration of commercially available pyrimidine building blocks, their synthetic functionalization, and their application in the development of novel therapeutics.

The pyrimidine nucleus is a privileged scaffold in drug discovery, with derivatives demonstrating a broad spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[1][2][3] The synthetic tractability of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2] This guide delves into the commercially available starting materials, key synthetic transformations, and the biological context for the rational design of pyrimidine-based therapeutics.

Commercially Available Pyrimidine Building Blocks: A Comparative Overview

A diverse array of functionalized pyrimidines is commercially available, providing researchers with a range of starting points for their synthetic campaigns. Key suppliers for these building blocks include Sigma-Aldrich, Alfa-Aesar, Spectrochem, TCI AMERICA, and Otto Chemie Pvt. Ltd.[4][5] The choice of a particular building block is often dictated by the desired substitution pattern and the planned synthetic route.

Below is a summary of commonly utilized, commercially available pyrimidine building blocks, highlighting their key reactive features.

| Building Block | Key Reactive Features | Common Suppliers |

| 2-Chloropyrimidine | Susceptible to nucleophilic aromatic substitution (SNAr) at the 2-position. | TCI AMERICA, Sigma-Aldrich |

| 2,4-Dichloropyrimidine | Allows for sequential and regioselective SNAr at the 4- and 2-positions. | Sigma-Aldrich, Alfa-Aesar |

| 5-Bromo-2,4-dichloropyrimidine | Offers three distinct reactive sites for sequential functionalization via SNAr and cross-coupling reactions. | Sigma-Aldrich, Alfa-Aesar |

| 2-(Chloromethyl)pyrimidine | Contains a highly reactive chloromethyl group for SN2 reactions and a pyrimidine core for further modification.[6][7] | BenchChem |

| 2-Aminopyrimidine | The amino group can act as a nucleophile or be further functionalized. | TCI AMERICA, Sigma-Aldrich |

| Uracils and Thymines | Serve as foundational building blocks for nucleoside analogs and other derivatives.[8] | Sigma-Aldrich, Alfa-Aesar |

Key Synthetic Methodologies for Pyrimidine Functionalization

The strategic functionalization of the pyrimidine core is central to the development of novel drug candidates. A variety of robust and well-established synthetic protocols are available to introduce diverse substituents onto the pyrimidine ring.

Nucleophilic Aromatic Substitution (SNAr)

SNAr is a fundamental reaction for modifying chloropyrimidines. The electron-deficient nature of the pyrimidine ring facilitates the displacement of halide leaving groups by a wide range of nucleophiles.

Table 1: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution (SNAr) [7]

| Pyrimidine Building Block | Nucleophile | Reaction Conditions | Yield (%) |

| 2-Chloropyrimidine | Piperidine | K₂CO₃, water, 35-65°C, 1h | 88 |

| 4,6-Dichloropyrimidine | Aniline | NaHCO₃, Acetonitrile, RT, 48h | 95 |

| 2-Amino-4,6-dichloropyrimidine | 2-Methoxyaniline | Triethylamine, neat, 4.5h | 84 |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds on the pyrimidine scaffold.[9]

Table 2: Comparison of Reaction Yields in Suzuki-Miyaura Cross-Coupling [7]

| Pyrimidine Building Block | Boronic Acid/Ester | Catalyst/Ligand/Base | Solvent | Temperature (°C) | Yield (%) |

| 5-Bromo-2,4-dichloropyrimidine | Arylboronate esters | Pd(dppf)Cl₂ / KOAc | Dioxane | Not specified | Not specified |

| 2,4,5-trichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 92 |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful synthesis of pyrimidine derivatives. The following section provides representative procedures for key functionalization reactions.

General Procedure for N-Alkylation of Anilines with 2-(Chloromethyl)pyrimidine Hydrochloride[7]

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

-

Substituted aniline (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a stirred solution of the substituted aniline in anhydrous DMF, add potassium carbonate.

-

Stir the suspension at room temperature for 20-30 minutes.

-

Add 2-(Chloromethyl)pyrimidine hydrochloride portion-wise to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Cross-Coupling[10]

Materials:

-

Halogenated pyrimidine (e.g., 5-bromopyrimidine) (1 equiv.)

-

Arylboronic acid (1.2 equiv.)

-

Pd(PPh₃)₄ (5 mol %)

-

Na₂CO₃ (2 equiv.)

-

Toluene/Ethanol/Water (4:1:1)

Procedure:

-

To a reaction vessel, add the halogenated pyrimidine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Pyrimidines in Cellular Signaling Pathways

Pyrimidine derivatives are integral to numerous cellular processes, not only as components of nucleic acids but also as modulators of key signaling pathways implicated in diseases such as cancer.[10][11] Understanding the role of pyrimidines in these pathways is crucial for the design of targeted therapies.